molecular formula C20H14BrIN2O2 B4927233 3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide

Cat. No.: B4927233
M. Wt: 521.1 g/mol
InChI Key: AJKKXPZPZSBJJK-UHFFFAOYSA-N
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Description

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide typically involves multi-step organic reactions. One common approach is the acylation of aniline derivatives with 3-iodobenzoyl chloride, followed by bromination. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide stands out due to the presence of both bromine and iodine atoms, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and affinity .

Properties

IUPAC Name

3-bromo-N-[3-[(3-iodobenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrIN2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKKXPZPZSBJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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